Ac-Asp-pNA

Overview

Description

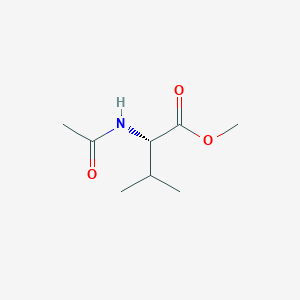

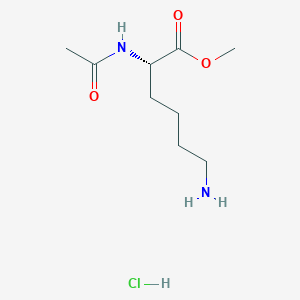

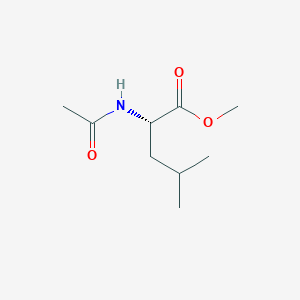

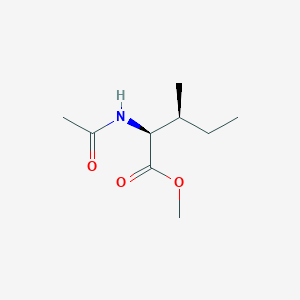

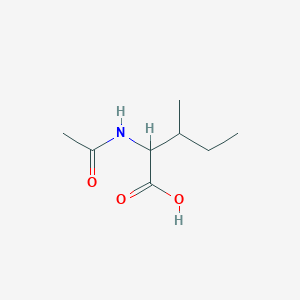

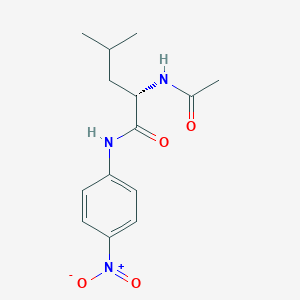

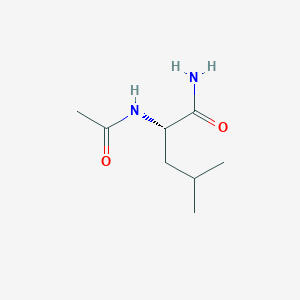

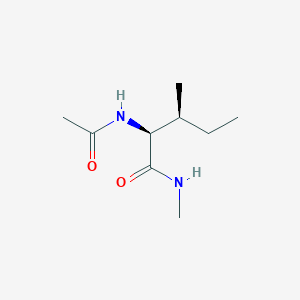

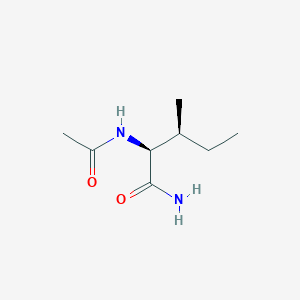

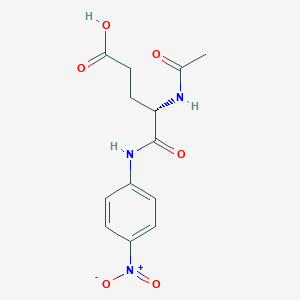

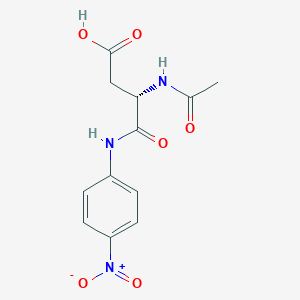

Ac-Asp-pNA, also known as (3S)-3-acetamido-4-(4-nitroanilino)-4-oxobutanoic acid, is a compound with the molecular formula C12H13N3O6 . It is used as a substrate in various biochemical assays . The compound is synthesized as a zymogen and undergoes pH-dependent autoproteolytic activation .

Molecular Structure Analysis

The molecular structure of Ac-Asp-pNA includes an acetamido group, a 4-nitroanilino group, and a 4-oxobutanoic acid group . The compound has a molecular weight of 295.25 g/mol . Its InChIKey is CZAFZGHQNCYTDG-JTQLQIEISA-N .

Chemical Reactions Analysis

Ac-Asp-pNA is used as a substrate in various biochemical assays . It is known to undergo pH-dependent autoproteolytic activation . Further details about its chemical reactions were not found in the retrieved sources.

Physical And Chemical Properties Analysis

Ac-Asp-pNA has a molecular weight of 295.25 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 5 and a topological polar surface area of 141 Ų .

Scientific Research Applications

Antimicrobial Treatments

Ac-Asp-pNA, as a peptide nucleic acid (PNA) conjugate, has shown promise in antimicrobial applications. The ability of PNA to selectively silence gene expression makes it a potential tool for combating bacterial and viral infections . The conjugation of PNA with various molecules, such as cell-penetrating peptides, enhances its ability to permeate cell membranes, thereby increasing its effectiveness in antimicrobial treatments .

Gene Therapy

In the realm of gene therapy, Ac-Asp-pNA plays a crucial role due to its high specificity and binding affinity to DNA and RNA. It can be used to silence genes responsible for diseases, offering a pathway for therapeutic interventions . PNAs have been developed as antisense oligonucleotides to target specific mRNA sequences, providing a method to alter gene expression and treat genetic disorders .

Biosensing

Ac-Asp-pNA-based biosensors are highly sensitive tools for detecting cancer biomarkers. These biosensors can identify ultra-low concentrations of target nucleic acids and are capable of detecting single-base mutations, which is critical for early cancer diagnosis .

Bioimaging

The conjugates of Ac-Asp-pNA are being explored for their potential in bioimaging applications. They can be used as probes for fluorescence microscopy, providing high-resolution images and aiding in the visualization of biological processes at the molecular level .

Molecular Biology Research

In molecular biology, Ac-Asp-pNA is utilized for its antigene and antisense properties. It can bind to complementary DNA fragments, interfering with transcription, or hybridize with RNA to hinder its processing and translation . This makes it a valuable tool for studying gene function and regulation.

Diagnostics

Ac-Asp-pNA’s resistance to enzymatic degradation and its strong affinity towards natural nucleic acids make it ideal for diagnostic applications. It can be used in the detection and quantification of DNA and RNA, serving as a robust platform for the diagnosis of various diseases .

Biotechnology

In biotechnological applications, Ac-Asp-pNA’s ability to selectively silence gene expression is leveraged for the development of new antimicrobial agents. Its conjugation with different molecules can improve cellular uptake, making it a promising tool for biotechnological innovations .

Antisense Research

Ac-Asp-pNA is significant in antisense research, where it is used to study the mechanisms of gene silencing. By targeting specific mRNA sequences, it provides insights into the regulation of gene expression and the potential for developing antisense drugs .

properties

IUPAC Name |

(3S)-3-acetamido-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6/c1-7(16)13-10(6-11(17)18)12(19)14-8-2-4-9(5-3-8)15(20)21/h2-5,10H,6H2,1H3,(H,13,16)(H,14,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAFZGHQNCYTDG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428592 | |

| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Asp-pNA | |

CAS RN |

41149-01-3 | |

| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.